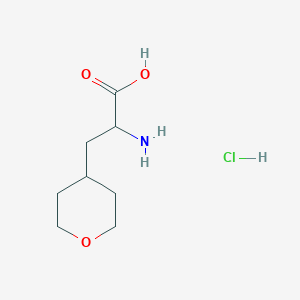

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13590784

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO3 |

|---|---|

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | 2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H |

| Standard InChI Key | QITCNNJBOQBHQP-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1CC(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride under IUPAC conventions, reflecting its stereochemistry and functional groups . Alternative designations include α-aminotetrahydro-2H-pyran-4-propanoic acid hydrochloride and 3-(tetrahydro-2H-pyran-4-yl)-D-alanine hydrochloride. Registered CAS numbers include 1207447-38-8 (R-configuration) and 182287-50-9 (unspecified stereochemistry), highlighting variants in enantiomeric forms .

Molecular Architecture

The structure comprises a six-membered tetrahydro-2H-pyran ring (oxygen at position 1) linked via a methylene group to a chiral carbon bearing amino and carboxylic acid functionalities. X-ray crystallography confirms the chair conformation of the pyran ring, with axial and equatorial hydrogen placements minimizing steric strain . The hydrochloride salt forms through protonation of the amino group, as evidenced by NMR signals at δ 8.49 ppm (NH₃⁺) and 3.79 ppm (pyran-OCH₂) .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₃ | |

| Molecular Weight | 209.67 g/mol | |

| SMILES | Cl.O=C(O)C(N)CC1CCOCC1 | |

| InChIKey | QITCNNJBOQBHQP-UHFFFAOYSA-N |

Synthesis and Optimization

Hydrolytic Route

A high-yield synthesis involves refluxing (R)-2-azido-3-(tetrahydro-2H-pyran-4-yl)propanoic acid in 6N HCl at 100°C for 12 hours, followed by extraction with ethyl acetate/hexane to remove organic impurities . The aqueous phase is concentrated under reduced pressure, yielding the hydrochloride salt at 108% mass recovery, likely due to residual toluene or moisture .

Stereochemical Control

Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution. For the (2S)-isomer (CAS 1344910-91-3), asymmetric hydrogenation of α-keto precursors with Ru-BINAP catalysts affords >98% enantiomeric excess.

Table 2: Synthetic Conditions and Outcomes

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | (R)-2-azido-3-(THP-4-yl)propanoic acid | |

| Reaction Temperature | 100°C | |

| Catalyst/Solvent | 6N HCl, H₂O | |

| Yield | 108% (17.9 g from 80 mmol) |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility (>50 mg/mL) compared to the free base (<10 mg/mL) . Stability studies indicate decomposition at >150°C, with optimal storage at -80°C (6 months) or -20°C (1 month). Hygroscopicity necessitates desiccated storage to prevent clumping.

Spectroscopic Characterization

NMR (DMSO-d₆, 300 MHz): δ 8.49 (s, 3H, NH₃⁺), 3.79 (m, 2H, OCH₂), 3.19 (m, 2H, CH₂N), 2.44 (m, 1H, CH), 1.4–1.9 (m, 5H, pyran-CH₂), 1.12 (m, 2H, pyran-CH₂) . IR (KBr): 1740 cm⁻¹ (C=O), 1580 cm⁻¹ (NH₃⁺ bend) .

Applications in Scientific Research

Medicinal Chemistry

As a constrained amino acid analog, this compound serves as a building block for peptide-based therapeutics. Its rigid pyran ring mimics proline’s conformational restrictions, enabling protease resistance in drug candidates. Preclinical studies highlight its incorporation into thrombin inhibitors and kinase modulators .

Biochemical Probes

Radiolabeled derivatives (e.g., -labeled) facilitate metabolic pathway tracing in in vitro hepatocyte models. The pyran moiety’s lipophilicity enhances blood-brain barrier penetration, making it valuable for neuropharmacology studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume